molecular formula C21H17F3N6O2 B2721872 N~1~-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251574-30-7

N~1~-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

Cat. No. B2721872
CAS RN: 1251574-30-7
M. Wt: 442.402
InChI Key: LWYZCNBIHZDGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H17F3N6O2 and its molecular weight is 442.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mechanism Studies

Research into compounds with similar structures has led to significant findings. For instance, triazolopyrimidines have been identified as potential antiasthma agents, with their activity evaluated using the human basophil histamine release assay. The synthesis process involves several steps, including reacting arylamidines with sodium ethyl formylacetate, leading to the formation of pyrimidinones, which are further processed to produce triazolopyrimidines. This research highlights the structural requirements for optimal activity and identifies specific compounds for further pharmacological study (Medwid et al., 1990).

Radioligand Imaging

Another application lies in radioligand imaging, where a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been synthesized as selective ligands for imaging the translocator protein (18 kDa) with PET. The incorporation of fluorine-18 into these compounds allows for in vivo imaging, demonstrating the versatility of triazolopyrimidines in diagnostic applications (Dollé et al., 2008).

Anticancer Research

In the realm of cancer research, [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized and shown to act as anticancer agents with a unique mechanism of tubulin inhibition. These compounds are capable of overcoming resistance attributed to several multidrug resistance transporter proteins, indicating their potential as therapeutic agents against various cancers (Zhang et al., 2007).

Molecular Probes

Furthermore, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been developed as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as molecular probes for studying the receptor, illustrating the chemical's utility in understanding biochemical pathways and receptor interactions (Kumar et al., 2011).

Antimicrobial and Antitumor Activities

Lastly, enaminones derived from similar compounds have shown significant antitumor and antimicrobial activities. This demonstrates the potential of triazolopyrimidines and related structures in developing new therapeutic agents against various diseases (Riyadh, 2011).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N6O2/c1-11-3-5-14(9-16(11)24)26-20-25-12(2)7-18-28-29(21(32)30(18)20)10-19(31)27-17-8-13(22)4-6-15(17)23/h3-9H,10H2,1-2H3,(H,25,26)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYZCNBIHZDGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=CC(=C4)F)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.